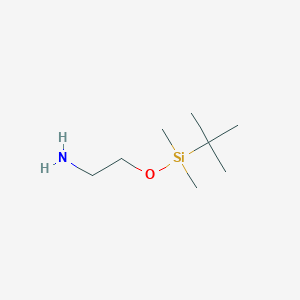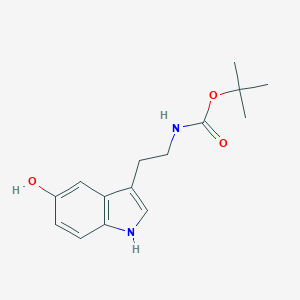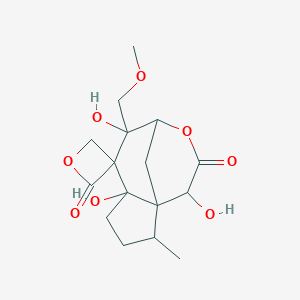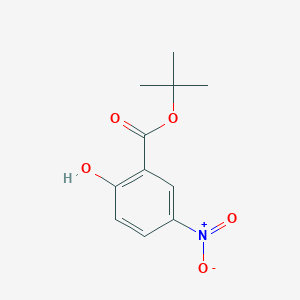
Hydroxy Melphalan
Overview
Description
Hydroxy Melphalan is a metabolite of melphalan, an alkylating agent used primarily in chemotherapy. It is formed through the hydrolysis of melphalan and is known for its role in the degradation pathway of the parent compound. This compound retains some of the biological activity of melphalan, making it a compound of interest in pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan typically involves the hydrolysis of melphalan. Melphalan undergoes chemical hydrolysis in aqueous solutions, including cell culture medium and human plasma, to form monohydroxymelphalan and dihydroxymelphalan . The reaction conditions often include a controlled pH and temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods: Industrial production of monohydroxymelphalan is not as common as its synthesis in laboratory settings. the process would likely involve large-scale hydrolysis of melphalan under optimized conditions to maximize yield and purity. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Melphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of reactive functional groups such as the chloroethyl and hydroxyethyl groups .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions at controlled pH and temperature.
Substitution: Nucleophiles such as hydroxide ions can replace the chloroethyl group under basic conditions.
Major Products:
Dihydroxymelphalan: Formed through further hydrolysis of monohydroxymelphalan.
Various substituted derivatives: Depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Hydroxy Melphalan has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and degradation of melphalan in the body.
Cancer Research: Investigating its cytotoxic effects and potential as a chemotherapeutic agent.
Drug Development: Understanding the stability and reactivity of alkylating agents.
Biological Studies: Exploring its interactions with DNA and other cellular components.
Mechanism of Action
Hydroxy Melphalan, like melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells such as cancer cells. The primary molecular targets are the N7 position of guanine bases in DNA .
Comparison with Similar Compounds
Melphalan: The parent compound, used in chemotherapy.
Dihydroxymelphalan: Another hydrolysis product of melphalan.
Chlorambucil: Another alkylating agent with a similar mechanism of action.
Uniqueness: Hydroxy Melphalan is unique due to its intermediate position in the degradation pathway of melphalan. It retains some biological activity, making it a valuable compound for studying the pharmacokinetics and metabolism of melphalan .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459201 | |
| Record name | UNII-ESL4D945VL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61733-01-5 | |
| Record name | Monohydroxymelphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061733015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-ESL4D945VL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESL4D945VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)











